
2-Oxopropane-1,3-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of propanoic acid where two sulfonic acid groups are attached to the first and third carbon atoms, and a ketone group is present at the second carbon atom.
Synthetic Routes and Reaction Conditions:
Starting from Propanoic Acid: Propanoic acid can be oxidized to form 2-oxopropane-1,3-disulfonic acid through a multi-step process involving sulfonation and oxidation reactions.
Direct Sulfonation: Direct sulfonation of propanone (acetone) followed by oxidation can also yield the desired compound.
Industrial Production Methods: The industrial production of 2-oxopropane-1,3-disulfonic acid typically involves large-scale sulfonation reactors where propanoic acid or propanone is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups.
Types of Reactions:
Oxidation: 2-oxopropane-1,3-disulfonic acid can undergo further oxidation to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides or thioethers.
Substitution: Substitution reactions can replace the sulfonic acid groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a strong acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, such as propanoic acid derivatives.
Reduction Products: Sulfides or thioethers.
Substitution Products: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxopropane-1,3-disulfonic acid has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-oxopropane-1,3-disulfonic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways:
Enzymes: It may target specific enzymes involved in metabolic pathways.
Biomolecules: It can interact with proteins, nucleic acids, or other cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Oxopropane-1,3-disulfonic acid is similar to other sulfonic acids and ketones, but its unique combination of functional groups gives it distinct properties and reactivity. Some similar compounds include:
Propanoic Acid: A simpler carboxylic acid without sulfonic groups.
Acetone: A simpler ketone without sulfonic groups.
Sulfonic Acids: Other sulfonic acids with different structures and reactivity profiles.
Eigenschaften
CAS-Nummer |
690-78-8 |
|---|---|
Molekularformel |
C3H6O7S2 |
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
2-oxopropane-1,3-disulfonic acid |
InChI |
InChI=1S/C3H6O7S2/c4-3(1-11(5,6)7)2-12(8,9)10/h1-2H2,(H,5,6,7)(H,8,9,10) |
InChI-Schlüssel |
BFSIDIWZBQSIHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


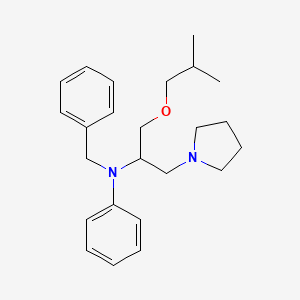
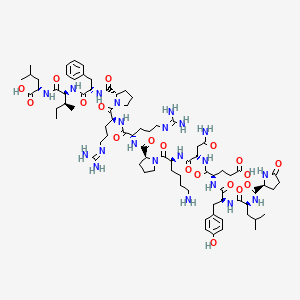
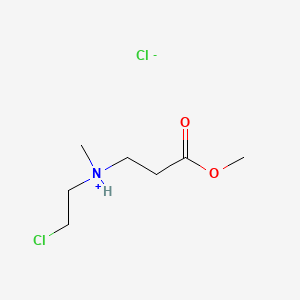
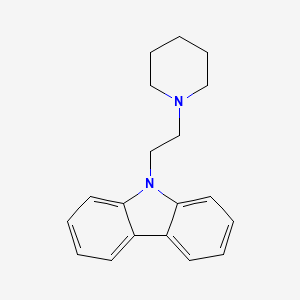
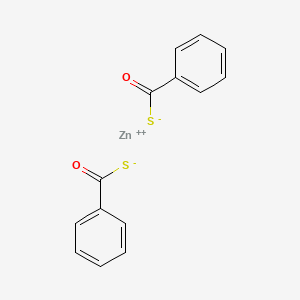
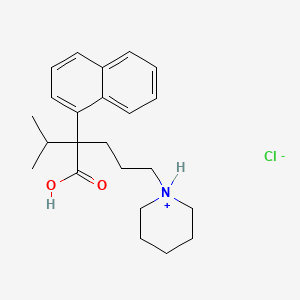
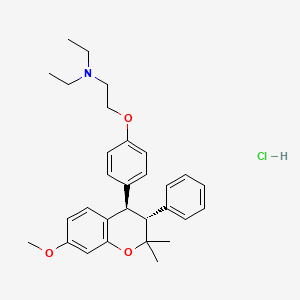
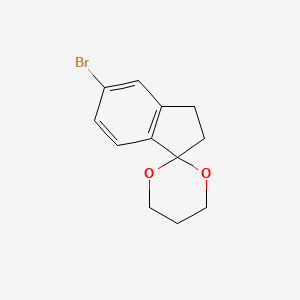
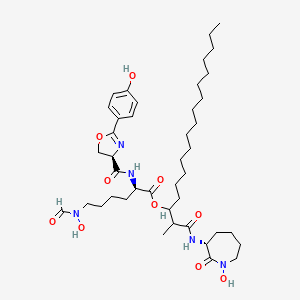
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
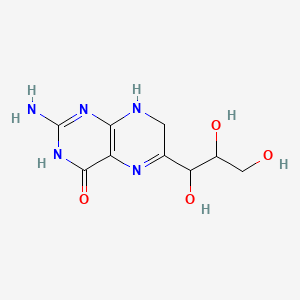
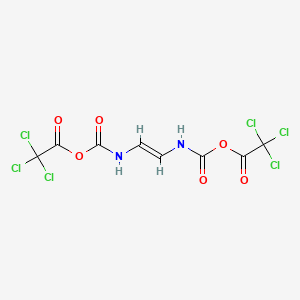
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
